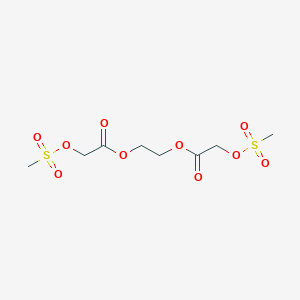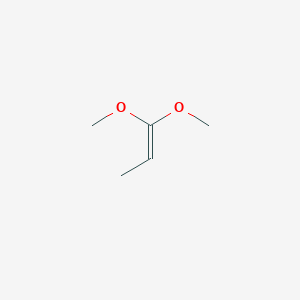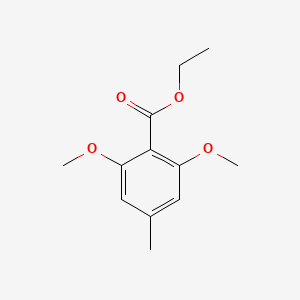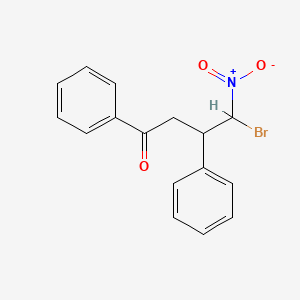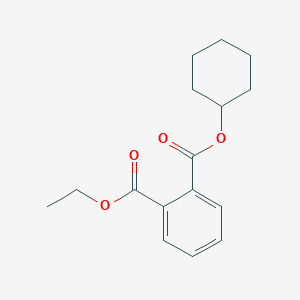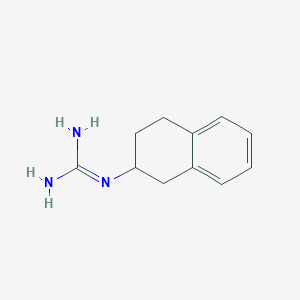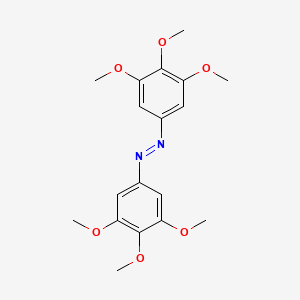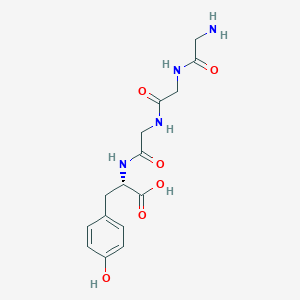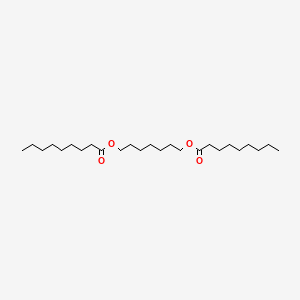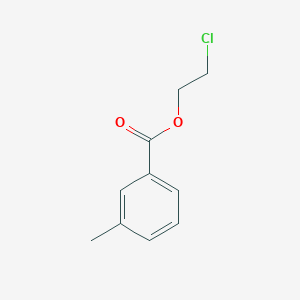
2-Chloroethyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 3-methylbenzoate is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-chloroethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethyl 3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to yield 3-methylbenzoic acid and 2-chloroethanol.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-azidoethyl 3-methylbenzoate or 2-thiocyanatoethyl 3-methylbenzoate.
Hydrolysis: 3-Methylbenzoic acid and 2-chloroethanol.
Oxidation: 3-Methylbenzoic acid derivatives.
Applications De Recherche Scientifique
2-Chloroethyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 3-methylbenzoate involves its reactivity towards nucleophiles. The chlorine atom in the 2-chloroethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules.
Comparaison Avec Des Composés Similaires
2-Chloroethyl benzoate: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
3-Methylbenzyl chloride: Contains a benzyl chloride group instead of an ester, leading to different chemical behavior.
2-Chloroethyl 4-methylbenzoate: Similar structure but with the methyl group in the para position, affecting its chemical properties.
Uniqueness: 2-Chloroethyl 3-methylbenzoate is unique due to the presence of both a 2-chloroethyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
6639-18-5 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
2-chloroethyl 3-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-8-3-2-4-9(7-8)10(12)13-6-5-11/h2-4,7H,5-6H2,1H3 |
Clé InChI |
AQYGUKUFDLTLIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
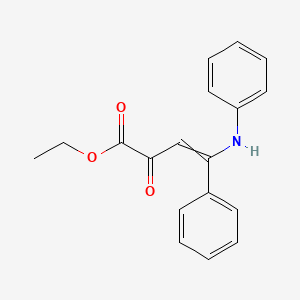
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
